6-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
CAS No.: 36991-45-4
Cat. No.: VC8268963
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36991-45-4 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 6-ethyl-4-oxo-1H-cinnoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H10N2O3/c1-2-6-3-4-8-7(5-6)10(14)9(11(15)16)13-12-8/h3-5H,2H2,1H3,(H,12,14)(H,15,16) |
| Standard InChI Key | GQJMPYFFXCCLOK-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C=C1)NN=C(C2=O)C(=O)O |
| Canonical SMILES | CCC1=CC2=C(C=C1)NN=C(C2=O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s systematic name, 6-ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, delineates its core structure: a cinnoline backbone (a benzene ring fused to a pyridazine ring) with functional groups at specific positions. The carboxylic acid moiety at position 3 enhances its polarity, while the ethyl group at position 6 contributes to hydrophobic interactions. The ketone at position 4 introduces potential sites for hydrogen bonding and tautomerism .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 36991-45-4 | |
| Molecular Formula | ||
| Molecular Weight | 218.21 g/mol | |
| IUPAC Name | 6-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
Physicochemical Properties
Spectroscopic Characteristics
No nuclear magnetic resonance (NMR) or mass spectrometry (MS) data are publicly available. Computational predictions using tools like ACD/Labs or ChemDraw could estimate key spectral features:
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IR Spectroscopy: Stretching vibrations for the carbonyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500-3300 cm) groups.
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H NMR: Aromatic protons in the cinnoline ring (δ 7.5–8.5 ppm), ethyl group protons (δ 1.2–1.4 ppm for CH, δ 2.4–2.6 ppm for CH), and carboxylic acid proton (δ 12–13 ppm).
| Supplier | Purity | Quantity | Price (USD) |
|---|---|---|---|
| Amadis Chemical | Not specified | 1g | 928.80 |
| Chemenu | 95% | 1g | 1000.00 |
| Crysdot | 95+% | 1g | 1062.00 |
The steep pricing reflects limited production scales and the compound’s specialized role in research.
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